Cas no 7477-64-7 (1-(4-Chlorophenyl)ethane-1,2-diol)
7477-64-7 structure
Product Name:1-(4-Chlorophenyl)ethane-1,2-diol
Numero CAS:7477-64-7
MF:C8H9ClO2
MW:172.608861684799
CID:578051
PubChem ID:101107
Update Time:2025-04-19
1-(4-Chlorophenyl)ethane-1,2-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(4-Chlorophenyl)ethane-1,2-diol
- (4-chlorophenyl)-ethane-1,2-diol
- 1-(4-Chlorophenyl)-1,2-ethanediol
- 1-(4-chloro-phenyl)-ethane-1,2-diol
- 1-(4-Chlorophenyl)ethylene glycol
- 1-(p-chlorophenyl)-1,2-ethanediol
- 4-chloro-1-phenyl-1,2-ethanediol
- para-chlorophenylethane-1,2-diol
- FT-0687336
- DTXSID101299928
- AKOS006325185
- NS00048099
- NSC400872
- EN300-1240452
- NSC 400872
- EINECS 231-280-4
- (1R)-1-(4-CHLOROPHENYL)ETHANE-1,2-DIOL
- SCHEMBL1155443
- NSC-400872
- CGA14203
- QIVMDIMEYSDOSD-UHFFFAOYSA-N
- p-chlorophenyl-1,2-ethanediol
- 7477-64-7
-
- Inchi: 1S/C8H9ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2
- Chiave InChI: QIVMDIMEYSDOSD-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C(CO)O
Proprietà calcolate
- Massa esatta: 172.02917
- Massa monoisotopica: 172.029
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 111
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 40.5Ų
Proprietà sperimentali
- Densità: 1.1910 (rough estimate)
- Punto di ebollizione: 244.74°C (rough estimate)
- Punto di infiammabilità: 155°C
- Indice di rifrazione: 1.5530 (estimate)
- PSA: 40.46
- LogP: 1.36570
1-(4-Chlorophenyl)ethane-1,2-diol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1240452-0.05g |
1-(4-chlorophenyl)ethane-1,2-diol |
7477-64-7 | 0.05g |
$827.0 | 2023-06-08 | ||
| Enamine | EN300-1240452-0.1g |
1-(4-chlorophenyl)ethane-1,2-diol |
7477-64-7 | 0.1g |
$867.0 | 2023-06-08 | ||
| Enamine | EN300-1240452-0.25g |
1-(4-chlorophenyl)ethane-1,2-diol |
7477-64-7 | 0.25g |
$906.0 | 2023-06-08 | ||
| Enamine | EN300-1240452-0.5g |
1-(4-chlorophenyl)ethane-1,2-diol |
7477-64-7 | 0.5g |
$946.0 | 2023-06-08 | ||
| Enamine | EN300-1240452-1.0g |
1-(4-chlorophenyl)ethane-1,2-diol |
7477-64-7 | 1g |
$986.0 | 2023-06-08 | ||
| Enamine | EN300-1240452-2.5g |
1-(4-chlorophenyl)ethane-1,2-diol |
7477-64-7 | 2.5g |
$1931.0 | 2023-06-08 | ||
| Enamine | EN300-1240452-5.0g |
1-(4-chlorophenyl)ethane-1,2-diol |
7477-64-7 | 5g |
$2858.0 | 2023-06-08 | ||
| Enamine | EN300-1240452-10.0g |
1-(4-chlorophenyl)ethane-1,2-diol |
7477-64-7 | 10g |
$4236.0 | 2023-06-08 | ||
| Enamine | EN300-1240452-50mg |
1-(4-chlorophenyl)ethane-1,2-diol |
7477-64-7 | 50mg |
$468.0 | 2023-10-02 | ||
| Enamine | EN300-1240452-100mg |
1-(4-chlorophenyl)ethane-1,2-diol |
7477-64-7 | 100mg |
$490.0 | 2023-10-02 |
1-(4-Chlorophenyl)ethane-1,2-diol Letteratura correlata
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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